molecular formula C8H5BrF2O2 B1381731 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one CAS No. 1621375-69-6

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B1381731
CAS No.: 1621375-69-6
M. Wt: 251.02 g/mol
InChI Key: HCRCQCWWMQRSKQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrF2O2 It is a brominated derivative of ethanone, featuring both fluorine and hydroxyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one typically involves the bromination of 1-(3,4-difluoro-2-hydroxyphenyl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Oxidation: Formation of 2-bromo-1-(3,4-difluoro-2-oxophenyl)ethanone.

    Reduction: Formation of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanol.

Scientific Research Applications

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-difluorophenyl)ethanone
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone
  • 2-Bromo-1-(3-hydroxy-4-iodophenyl)ethanone

Uniqueness

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.

Properties

IUPAC Name

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRCQCWWMQRSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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